4-Fluoro-2'-methyl-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
InChI Key |
FJYWQZHPTCPATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Methyl 1,1 Biphenyl
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-Fluoro-2'-methyl-1,1'-biphenyl reveals several strategic disconnections along the C-C bond linking the two aryl rings. This bond is the most logical point for cleavage, leading to two simpler phenyl-based precursors. The choice of which precursor acts as the nucleophile and which as the electrophile forms the basis of the various synthetic strategies.
Identification of Key Precursors and Building Blocks
The primary retrosynthetic disconnection of the target molecule leads to two key synthons: a 4-fluorophenyl synthon and a 2-methylphenyl synthon. The practical chemical equivalents, or precursors, for these synthons are determined by the specific cross-coupling methodology to be employed.
Two main disconnection pathways are considered:
Disconnection A: This pathway involves a 4-fluorophenyl nucleophile and a 2-methylphenyl electrophile.
Disconnection B: Conversely, this pathway utilizes a 2-methylphenyl nucleophile and a 4-fluorophenyl electrophile.
The selection of a particular pathway is often dictated by the commercial availability, stability, and reactivity of the corresponding precursors.
Classical Cross-Coupling Strategies for Biphenyl (B1667301) Formation
The formation of the biaryl bond in this compound is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, utilizing an organoboron reagent and an organohalide. youtube.com For the synthesis of this compound, two primary routes are viable:
Route A: Coupling of (4-fluorophenyl)boronic acid with a 2-halotoluene (e.g., 2-bromotoluene (B146081) or 2-iodotoluene).
Route B: Coupling of (2-methylphenyl)boronic acid with a 1-fluoro-4-halobenzene (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene).
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a phosphine (B1218219) ligand and a base.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | High |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90-100 | Good to High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME/H₂O | 80-90 | Good to High |
This table presents typical conditions for Suzuki-Miyaura couplings and not specific results for the synthesis of this compound, as direct literature data is limited.
Negishi Cross-Coupling Formulations
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org The synthesis of this compound via Negishi coupling can be approached in two ways:
Route A: Reaction of a 4-fluorophenylzinc halide with a 2-halotoluene.
Route B: Reaction of a 2-methylphenylzinc halide with a 1-fluoro-4-halobenzene.
Palladium catalysts, such as those derived from Pd(OAc)₂ with phosphine ligands like CPhos, are often employed to suppress side reactions like β-hydride elimination. nih.gov
| Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(OAc)₂ | CPhos | THF or Dioxane | Room Temp to 60 |
| Ni(acac)₂ | PPh₃ | THF | Room Temp to 60 |
| Pd(P(t-Bu)₃)₂ | - | THF | Room Temp |
Stille Cross-Coupling Variations
The Stille coupling utilizes an organotin reagent and an organohalide, catalyzed by palladium. nih.gov While organotin compounds are often toxic, the Stille reaction is tolerant of a wide range of functional groups and is less sensitive to the presence of water than other methods. The synthesis of this compound can be achieved by:
Route A: Coupling of a (4-fluorophenyl)trialkylstannane with a 2-halotoluene.
Route B: Coupling of a (2-methylphenyl)trialkylstannane with a 1-fluoro-4-halobenzene.
The choice between C-Br and C-OTf (triflate) bonds can be modulated by the reaction conditions. nih.gov
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | - | Toluene or Dioxane | 80-110 |
| PdCl₂(dppf) | dppf | - | DMF | Room Temp to 80 |
| Pd₂(dba)₃ | AsPh₃ | CuI | NMP | 60-100 |
This table shows representative conditions for Stille couplings. Detailed findings for the synthesis of this compound are not extensively documented.
Ullmann and Biaryl Coupling Variants
The Ullmann reaction is a classical method for the synthesis of symmetric biaryls via copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org While traditionally used for homocoupling, modifications allow for the synthesis of unsymmetrical biaryls. The synthesis of this compound could potentially be achieved through a mixed Ullmann reaction of a 4-halo-fluorobenzene and a 2-halotoluene, though this often results in a mixture of products.
Modern Ullmann-type reactions may employ palladium or nickel catalysts and can proceed under milder conditions. For instance, a nickel-catalyzed asymmetric Ullmann coupling has been developed for the synthesis of axially chiral biaryls. organic-chemistry.org
| Metal | Ligand | Solvent | Temperature (°C) |
| Copper powder | - | DMF or Nitrobenzene | 150-200 |
| CuI | Phenanthroline | DMF | 100-150 |
| Ni(COD)₂ | Chiral phosphine | Toluene | 60-100 |
This table provides general conditions for Ullmann and related couplings. The synthesis of this compound via this method is not well-documented and may face challenges with selectivity.
Advanced and Novel Synthetic Approaches
The quest for more efficient and environmentally benign methods for constructing the biaryl linkage has led to the development of several innovative strategies. These approaches move beyond traditional cross-coupling reactions, offering new avenues for the synthesis of complex biphenyls like this compound.
C-H Activation-Mediated Biphenyl Synthesis
Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. This atom-economical approach is highly desirable for the synthesis of biphenyls.
Palladium-catalyzed C-H arylation has been a cornerstone of this field. For instance, the hydroxy-group-directed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been demonstrated, showcasing broad substrate scope. jst.go.jpresearchgate.net While not a direct synthesis of this compound, this methodology highlights the potential of directing groups to control regioselectivity in C-H functionalization. A proposed mechanism involves the oxidative addition of the chloroarene to a Pd(0) species, followed by reaction with the biphenyl-2-olate and subsequent intramolecular C-H palladation and reductive elimination to yield the arylated product. jst.go.jp
Rhodium catalysis has also proven effective for C-H activation. Rhodium(III)-catalyzed ortho-arylation of benzimidate derivatives with arylsilanes in water represents a sustainable approach to biphenyl-2-carbonitriles. acs.org Furthermore, Rh(I)-catalyzed asymmetric C-H functionalization reactions have been extensively developed, offering unique reactivity and selectivity. snnu.edu.cnnih.gov These reactions can proceed through various catalytic cycles, including Rh(I)/Rh(III) pathways involving either oxidative addition or concerted-metalation-deprotonation. snnu.edu.cn The development of chiral ligands has enabled enantioselective C-H functionalization, a significant advancement for the synthesis of chiral biphenyls. rsc.orgpku.edu.cn
Table 1: Examples of C-H Activation-Mediated Biphenyl Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)2/xantphos | [1,1'-Biphenyl]-2-ols, Chloroarenes | ortho-Teraryls | Hydroxy-group directed, broad scope. jst.go.jpresearchgate.net |
| Rh(III) catalyst | Benzimidate derivatives, Arylsilanes | Biphenyl-2-carbonitriles | Water as a sustainable solvent. acs.org |
| Rh(I) catalyst / Chiral ligand | Anilides, Arenes | Chiral Biphenyls | Enantioselective C-H arylation. rsc.orgnih.gov |
Photoredox Catalysis in Aryl-Aryl Coupling
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable way to generate reactive intermediates. This approach has been successfully applied to aryl-aryl coupling reactions.
The general principle involves a photocatalyst, often an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single electron transfer (SET) processes to generate aryl radicals from suitable precursors like aryl halides or diazonium salts. researchgate.netrsc.orgmdpi.com These highly reactive aryl radicals can then couple to form the desired biphenyl. Iridium photocatalysts, such as [Ir(ppy)2(dtbbpy)]+ and its derivatives, are widely used due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. nih.govresearchgate.net
A metal-free photochemical alternative, termed "photosplicing," has been developed for the selective preparation of a wide range of biphenyls. rsc.orgresearchgate.net This method utilizes a temporary linker to connect the two aryl moieties, which is then extruded upon irradiation to form the biaryl bond. rsc.org This approach avoids the use of hazardous organometallic reagents and heavy metal catalysts. rsc.orgresearchgate.net
Table 2: Key Features of Photoredox-Catalyzed Aryl-Aryl Coupling
| Catalyst Type | Precursors | Key Advantages |
| Iridium or Ruthenium complexes | Aryl halides, Aryl diazonium salts | Mild reaction conditions, use of visible light. researchgate.netrsc.org |
| Metal-free (Photosplicing) | Temporarily linked aryl moieties | Avoids heavy metals, high selectivity. rsc.orgresearchgate.net |
| Dual Catalysis (Photoredox/Nickel) | Aryl halides, Sodium sulfinates | Broad substrate scope, good functional group tolerance. rsc.org |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive redox reactions. This approach can avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles. researchgate.net
Anodic oxidation can be employed for aryl-aryl bond formation. researchgate.netresearchgate.net For instance, the electrochemical α-arylation of ketones has been achieved through the one-pot anodic oxidation of in situ generated silyl (B83357) enol ethers in the presence of an arene. sci-hub.se This method allows for intermolecular arylations with electron-rich arenes. sci-hub.se Another strategy involves the electrochemical generation of aryl radicals from organoboron reagents, which can then participate in bond-forming reactions. nih.gov
Paired electrolysis, where both the anodic and cathodic reactions contribute to the desired transformation, represents a highly efficient approach. researchgate.net While direct electrochemical synthesis of this compound is not explicitly detailed in the provided results, the principles of electrochemical C-H/C-H cross-coupling and the arylation of various substrates demonstrate the potential of this technology for biphenyl synthesis. researchgate.netacs.org
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, utilizing microreactors, offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. rsc.orgacs.org These features make it an attractive platform for the scalable synthesis of biphenyls.
Continuous flow systems have been successfully employed for various cross-coupling reactions, including the Suzuki-Miyaura reaction, to produce biphenyls. beilstein-journals.orgrsc.org Integrated microflow systems can perform multiple reaction steps sequentially, such as lithiation, borylation, and subsequent Suzuki-Miyaura coupling, without the need for isolating intermediates. beilstein-journals.org This approach allows for the rapid synthesis of polyfunctionalized biaryls. beilstein-journals.org
Flow chemistry is also well-suited for photochemical reactions, as the small dimensions of microreactors allow for efficient irradiation. researchgate.net Continuous flow photoreactors have been used for the photochemical aryl-aryl coupling of in situ generated diazonium salts, leading to the successful synthesis of various biphenyl derivatives. researchgate.netresearchgate.net The combination of flow technology with other advanced synthetic methods, such as electrochemistry, further expands the possibilities for efficient and scalable biphenyl synthesis. acs.org
Table 3: Advantages of Flow Chemistry in Biphenyl Synthesis
| Feature | Benefit | Example Application |
| Enhanced Heat/Mass Transfer | Improved reaction rates and yields | Suzuki-Miyaura coupling in a packed-bed reactor. rsc.org |
| Precise Control | High reproducibility and safety | Control of fast isomerization of organolithiums. beilstein-journals.org |
| Integration of Steps | Increased efficiency, reduced waste | Lithiation-borylation-coupling sequences. beilstein-journals.org |
| Efficient Irradiation | Ideal for photochemical reactions | Photochemical aryl-aryl coupling in a capillary photoreactor. researchgate.net |
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id These principles are increasingly guiding the development of new synthetic routes for biphenyls.
A key concept in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. tongji.edu.cnresearchgate.net Reactions with high atom economy, such as C-H activation and certain cycloadditions, are inherently more sustainable as they generate less waste. tongji.edu.cnekb.eg
The use of environmentally benign solvents, particularly water, is another important aspect of green chemistry. nih.gov For example, a metal-free, persulfate-promoted synthesis of substituted biphenyls has been developed in water. nih.gov Additionally, the use of catalysts that can be easily recovered and reused, such as water-soluble fullerene-supported palladium nanocatalysts for Suzuki-Miyaura coupling, contributes to the greenness of a synthetic process. researchgate.net
The development of metal-free synthesis methods, like the "photosplicing" approach, directly addresses the issue of toxic heavy metal contamination in the final products. rsc.orgresearchgate.net By systematically evaluating reaction components and conditions, it is possible to design more sustainable synthetic pathways that utilize harmless reactants and avoid the formation of toxic byproducts. rsc.orgresearchgate.net
Mechanistic Investigations of 4 Fluoro 2 Methyl 1,1 Biphenyl Formation
Elucidation of Reaction Pathways for Optimized Synthesis
The synthesis of the asymmetric 4-Fluoro-2'-methyl-1,1'-biphenyl is typically achieved by the cross-coupling of two different phenyl rings, one containing a fluorine atom and the other a methyl group. The two most common strategies are the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, and the Kumada coupling, which utilizes a Grignard reagent (organomagnesium) with an organohalide. dtu.dkresearchgate.netrsc.org
For instance, a Suzuki-Miyaura pathway could involve the reaction of 4-fluorophenylboronic acid with 2-bromotoluene (B146081) or, conversely, 2-methylphenylboronic acid with 1-bromo-4-fluorobenzene (B142099). The choice of reactants is often dictated by the commercial availability and stability of the starting materials. The reaction proceeds via a catalytic cycle involving a palladium catalyst. rsc.orgacs.org
Alternatively, the Kumada coupling offers a potent method for C-C bond formation. dtu.dk This pathway would typically involve the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with 1-bromo-4-fluorobenzene, catalyzed by a nickel or palladium complex. rsc.org The accepted mechanism for this reaction involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biphenyl (B1667301) product. dtu.dk
Catalyst Role and Ligand Effects in Cross-Coupling Reactions
The catalyst system, comprising a metal center and associated ligands, is paramount in the synthesis of substituted biphenyls like this compound. Palladium complexes are the most widely used catalysts for these transformations, with common precursors being Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgnih.gov Nickel catalysts are also frequently employed, particularly in Kumada couplings. rsc.org
The ligands coordinated to the metal center are critical for stabilizing the catalyst, enhancing its reactivity, and preventing undesirable side reactions. Phosphine-based ligands are ubiquitous in this context. The choice of ligand can significantly impact the reaction's outcome, especially when dealing with electron-poor substrates such as those containing fluorine atoms. For the synthesis of fluorinated biphenyls, bulky and electron-rich phosphine (B1218219) ligands from the Buchwald and Fu groups, such as XPhos, SPhos, and NIXANTPHOS, have demonstrated high efficacy. rsc.orgcore.ac.uk These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can suppress side reactions like homocoupling. acs.org
The selection of the optimal catalyst and ligand combination is often determined empirically through screening, as illustrated in the following table which summarizes typical findings for the synthesis of related fluorinated biphenyls.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) | Reaction Type |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | >90 | Suzuki-Miyaura |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | ~78 | Suzuki-Miyaura |
| Pd(OAc)₂ | SPhos | Na₂CO₃ | THF/Toluene/H₂O | High | Suzuki-Miyaura |
| NiCl₂(dppp) | - | - | THF | ~87 | Kumada |
| PdCl₂(dppf) | - | - | THF | ~94 | Kumada |
This table presents generalized data from studies on similar fluorinated biphenyls to illustrate common catalyst systems. rsc.orgacs.org
Transition State Analysis in Aryl-Aryl Bond Formation
Detailed transition state analysis for the specific formation of this compound is not extensively documented in the literature. However, the energy profiles of the fundamental steps in the underlying cross-coupling reactions are well-understood through computational studies on analogous systems. acs.org
The catalytic cycle for Suzuki-Miyaura and Kumada couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps proceeds through a distinct transition state.
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (e.g., 1-bromo-4-fluorobenzene) to the low-valent metal catalyst (e.g., Pd(0)). This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex, typically a Pd(II) species. The energy of this transition state is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
Transmetalation: The organometallic intermediate then undergoes transmetalation, where the organic group from the second coupling partner (e.g., the 2-methylphenyl group from 2-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step often requires activation by a base in Suzuki-Miyaura reactions.
Reductive Elimination: This is the final, bond-forming step. The two aryl groups on the palladium center couple and are eliminated from the metal, forming the biphenyl C-C bond and regenerating the active Pd(0) catalyst. Computational studies on related systems suggest that this step proceeds through a three-centered transition state. acs.org The steric hindrance from substituents, such as the 2'-methyl group, can influence the energy barrier of this step.
| Factor | Effect on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Aryl Halide (Ar-X) | Rate: Ar-I > Ar-Br > Ar-Cl | Affects the energy barrier of the oxidative addition step. |
| Electron-Withdrawing Groups (e.g., -F) | Generally increases the rate of oxidative addition. | Makes the aryl halide more electrophilic. |
| Electron-Donating Groups (e.g., -CH₃) | May decrease the rate of oxidative addition but can facilitate reductive elimination. | Influences the electron density at both the aryl halide and the organometallic intermediates. |
| Ligand Choice | Bulky, electron-rich ligands often accelerate the reaction. | Promotes both oxidative addition and reductive elimination steps. |
| Base Strength (Suzuki) | Can significantly alter the rate-determining step and reaction pathway. | Activates the boronic acid for transmetalation. |
Stereochemical Considerations in Substituted Biphenyl Synthesis
For the direct synthesis of this compound from achiral precursors like 4-fluorophenylboronic acid and 2-bromotoluene, no new stereocenters are generated. Therefore, stereochemical considerations are generally not applicable to this specific transformation.
However, the concept becomes relevant under two conditions:
Use of Chiral Precursors: If one of the starting materials possessed a stereocenter, the reaction conditions would need to be controlled to avoid racemization.
Atropisomerism: Biphenyls with bulky substituents at the ortho positions can exhibit restricted rotation around the C-C single bond that connects the two rings. This can lead to the existence of stable, non-superimposable mirror-image conformers known as atropisomers. While the 2'-methyl group in this compound introduces some steric bulk, it is generally not considered sufficient to induce room-temperature stable atropisomerism on its own. Significant steric hindrance from multiple large groups in the ortho positions of both rings is typically required.
Intermediate Identification and Characterization in Reaction Pathways
The intermediates in the formation of this compound via palladium-catalyzed cross-coupling are generally transient and not isolated during the reaction. However, their existence is strongly supported by extensive mechanistic studies on the Suzuki-Miyaura and Kumada reactions, which include spectroscopic analyses and, in some cases, the isolation of stable analogues. rsc.org
The key intermediates in a typical Suzuki-Miyaura cycle are:
Pd(0)L₂ Complex: The active catalyst, a coordinatively unsaturated palladium(0) species complexed with phosphine ligands (L).
Aryl-Pd(II)-Halide Complex (Ar-Pd(II)(L)₂-X): Formed after the oxidative addition of the aryl halide (e.g., 1-bromo-4-fluorobenzene) to the Pd(0) complex.
Aryl-Pd(II)-Aryl' Complex (Ar-Pd(II)(L)₂-Ar'): This crucial intermediate is formed after the transmetalation step, where the halide is replaced by the second aryl group (e.g., the 2-methylphenyl group). This species holds both aryl rings that will form the final product.
Regeneration of Pd(0)L₂: The cycle completes with the reductive elimination of the biphenyl product (Ar-Ar') from the diarylpalladium(II) complex, which regenerates the active Pd(0) catalyst.
In some alternative reaction pathways, such as those involving C-F bond activation under specific catalytic conditions, different intermediates like phenyl cations have been proposed. For example, studies on the related compound 2-fluoro-2'-methylbiphenyl have suggested that C-F activation can lead to the formation of a fluorene (B118485) via an intramolecular C-H insertion, implying a cationic intermediate. rsc.org However, these are distinct from the standard cross-coupling pathways.
Computational and Theoretical Studies of 4 Fluoro 2 Methyl 1,1 Biphenyl
Quantum Chemical Calculations for Molecular Geometry and Conformation
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational possibilities of 4-Fluoro-2'-methyl-1,1'-biphenyl. These computational methods provide a foundational understanding of the molecule's physical and chemical behavior.
Conformational Analysis of the Biphenyl (B1667301) Core
The biphenyl core consists of two phenyl rings connected by a single carbon-carbon bond. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the phenyl rings in biphenyl are not coplanar in the gas phase or in solution. They adopt a twisted conformation. The degree of this twist is defined by the dihedral angle between the planes of the two rings. For the parent biphenyl molecule, this dihedral angle is approximately 44°.
In this compound, the presence of substituents influences this angle. The substitution pattern is crucial in determining the most stable conformation. Computational models, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of the dihedral angle to identify the lowest energy conformers. tandfonline.com For instance, studies on similarly substituted biphenyls have shown that the dihedral angle between the rings can be determined with precision using methods like single-crystal X-ray diffraction and DFT calculations. acs.org
Influence of Fluoro and Methyl Substituents on Molecular Topology and Rotational Barriers
The substituents on the biphenyl core have a profound impact on the molecule's topology and the energy barrier to rotation around the central C-C bond. The 2'-methyl group, being in an ortho position, introduces significant steric hindrance. This steric bulk increases the energy of the planar transition state required for rotation, thereby raising the rotational barrier compared to unsubstituted biphenyl.
Conversely, the 4-fluoro substituent, located in a para position, exerts its influence primarily through electronic effects rather than steric hindrance. Fluorine is an electron-withdrawing group, which can affect the electronic delocalization and bond characteristics of the biphenyl system. The interplay between the steric hindrance of the ortho-methyl group and the electronic effects of the para-fluoro group determines the final rotational barrier. Computational studies on various substituted biphenyls have shown that both steric and electronic factors must be considered to accurately predict these barriers.
| Substituent | Position | Primary Influence | Predicted Effect on Rotational Barrier | Predicted Effect on Dihedral Angle |
|---|---|---|---|---|
| -CH₃ | 2' (ortho) | Steric Hindrance | Increase | Increase |
| -F | 4 (para) | Electronic (Electron-withdrawing) | Minor change | Minor change |
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity and potential applications. Computational methods provide a detailed picture of its electronic characteristics.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
| Substituent | Electronic Nature | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| -CH₃ | Electron-donating | Increase | Increase | Minor change/Decrease |
| -F | Electron-withdrawing | Decrease | Decrease | Minor change/Increase |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is uneven due to the different electronegativities of the constituent atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org An MEP map plots the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). researchgate.netyoutube.com
In this compound, the highly electronegative fluorine atom will create a region of negative electrostatic potential. The methyl group, being weakly electron-donating, and the aromatic rings will constitute regions of less negative or slightly positive potential. MEP analysis is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net Computational studies on substituted biphenyls frequently use MEP maps to understand intermolecular interactions. tandfonline.comacs.org
Bond Order and Electronic Delocalization Analysis
The biphenyl system is characterized by π-electron delocalization across both aromatic rings. The extent of this delocalization is influenced by the dihedral angle between the rings. A more planar conformation allows for better overlap of the p-orbitals and greater delocalization. The bond order of the central C-C bond is typically greater than 1 due to this partial π-bond character.
The fluoro and methyl substituents can subtly alter this delocalization. The electron-withdrawing nature of fluorine can affect the electron density in the ring it is attached to, while the methyl group can donate electron density. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the bond orders and the extent of electronic delocalization within the molecule. tandfonline.com These analyses provide a more nuanced understanding of the electronic structure beyond simple Lewis structures.
Spectroscopic Property Prediction and Validation (Theoretical Aspect Only)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of this compound. By employing various theoretical models, it is possible to simulate its behavior in different spectroscopic techniques, providing valuable data for its identification and characterization.
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. helsinki.ficore.ac.uk These calculations involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to the atomic coordinates. This process yields the harmonic vibrational frequencies and their corresponding intensities.
The predicted vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C aromatic ring stretching, C-F stretching, and the torsional modes between the two phenyl rings. Comparing these theoretical spectra with experimental data, when available, allows for a detailed assignment of the observed spectral bands. researchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical methods. helsinki.ficore.ac.uk
Table 1: Illustrative Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated IR Intensity (km/mol) | Calculated Raman Activity (Å⁴/amu) |
| Aromatic C-H Stretch | 3100-3000 | Moderate | High |
| Methyl C-H Stretch | 2980-2900 | Low-Moderate | Moderate |
| Aromatic C=C Stretch | 1600-1450 | High | High |
| C-F Stretch | 1250-1100 | High | Low |
| Inter-ring C-C Stretch | 1300-1200 | Moderate | Moderate |
Note: The data in this table is illustrative and based on typical ranges for similar fluorinated biphenyl compounds. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). researchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. idc-online.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgescholarship.org
These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, theoretical predictions can help in assigning the complex ¹H and ¹³C NMR spectra, especially the signals for the aromatic protons and carbons, which are influenced by the fluorine and methyl substituents. The predicted ¹⁹F chemical shift is particularly valuable for confirming the presence and electronic environment of the fluorine atom. acs.orgescholarship.org
Table 2: Exemplary Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) (vs. TMS) |
| ¹H (Methyl group) | 2.1 - 2.4 |
| ¹H (Aromatic protons) | 6.9 - 7.5 |
| ¹³C (Methyl carbon) | 18 - 22 |
| ¹³C (Aromatic carbons) | 115 - 145 |
| ¹⁹F (vs. CFCl₃) | -110 to -120 |
Note: This table contains exemplary data. Precise chemical shift predictions require specific GIAO-DFT calculations and are often referenced against a standard compound like Tetramethylsilane (TMS). idc-online.comacs.org
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption and emission spectra. helsinki.ficore.ac.uk These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
These simulations can elucidate the nature of the electronic transitions, such as π→π* transitions within the aromatic system. The influence of the fluoro and methyl substituents on the electronic structure and, consequently, on the absorption spectrum can be systematically studied. researchgate.net
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ (π→π) | ~250 - 270 | High |
| S₀ → S₂ (π→π) | ~210 - 230 | Moderate |
Note: The data presented is illustrative. Accurate predictions are obtained from TD-DFT calculations, and the results can be influenced by the choice of functional and basis set. helsinki.firesearchgate.net
Reaction Mechanism Simulations
Computational simulations are invaluable for exploring the potential reaction pathways of this compound, providing insights into reaction kinetics and thermodynamics that can be challenging to obtain experimentally.
DFT is widely used to map the potential energy surface of a chemical reaction. researchgate.net For reactions involving this compound, such as electrophilic or nucleophilic aromatic substitution, DFT calculations can identify the structures of reactants, intermediates, transition states, and products. researchgate.net
Table 4: Hypothetical DFT-Calculated Energy Profile for a Substitution Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +15.1 |
| Products | -10.2 |
Note: This table provides a hypothetical energy profile for an illustrative reaction. The actual values would be derived from specific DFT calculations for a particular reaction of this compound.
Molecular Dynamics (MD) simulations can be employed to understand the role of the solvent in the reactivity of this compound. mdpi.com While DFT calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly include solvent molecules, providing a more dynamic and realistic picture of the reaction environment. mdpi.comnih.gov
MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences the stability of reactants, intermediates, and transition states. This is particularly important for reactions in solution, where solvent-solute interactions can significantly affect reaction rates and pathways. mdpi.comopenmedicinalchemistryjournal.com
QSAR Descriptors from Theoretical Calculations (Focus on theoretical parameter generation, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors, which are numerical values that encode specific physicochemical properties of a molecule. The generation of these descriptors for compounds like this compound is achieved primarily through computational chemistry methods, which provide a theoretical basis for understanding molecular characteristics without the need for empirical measurement. epa.govnih.gov These calculations are foundational for any subsequent correlation studies.
The theoretical generation of descriptors for biphenyl derivatives is a well-established practice, employing a range of sophisticated computational techniques. researchgate.net The primary methods include quantum mechanics (QM), particularly Density Functional Theory (DFT), and faster semi-empirical methods. researchgate.netacs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are utilized to optimize the molecule's three-dimensional geometry and to derive a host of electronic properties. researchgate.netacs.org For larger-scale studies or initial screenings, semi-empirical methods like PM6 and RM1 offer a less computationally intensive alternative that can produce QSAR models of comparable quality to those based on DFT descriptors for similar classes of compounds like polychlorinated biphenyls. researchgate.net
The calculated descriptors can be broadly categorized into several classes, each representing different aspects of the molecule's structure and potential for interaction.
Electronic Descriptors: These parameters describe the electronic distribution and reactivity of the molecule. Key electronic descriptors are derived from the molecular orbitals calculated using QM methods. researchgate.net
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. They relate to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. acs.org
Partial Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, indicating sites susceptible to electrostatic interactions. acs.org
Electrostatic Potential (ESP): The ESP mapped onto the molecule's van der Waals surface highlights regions that are electron-rich (negative potential) or electron-poor (positive potential).
Steric and Topological Descriptors: This class of descriptors relates to the molecule's size, shape, and atomic connectivity. They are often calculated from the 2D graph or the optimized 3D structure of the molecule. walshmedicalmedia.com
Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.
Topological Polar Surface Area (TPSA): Defined as the surface sum over all polar atoms, TPSA is a key descriptor related to polarity and membrane permeability.
Molecular Volume and Surface Area: These descriptors quantify the space occupied by the molecule.
Topological Indices: These are graph-based invariants, such as connectivity indices, that describe the branching and connectivity within the molecular structure. walshmedicalmedia.com
Lipophilicity Descriptors: These parameters measure the hydrophobicity of a molecule, which is critical for its behavior in biological and environmental systems.
LogP (Octanol-Water Partition Coefficient): While it can be measured experimentally, numerous algorithms exist for its theoretical calculation. One widely used calculated value is XLogP3. For isomers of the target compound, such as 2-Fluoro-4-methylbiphenyl, a calculated XLogP3 value of 4.5 has been reported, indicating significant lipophilicity. nih.gov
The following table provides examples of the types of QSAR descriptors that are theoretically generated for a compound with the structure of this compound. The values are illustrative and represent typical outputs from computational chemistry software.
| Descriptor Class | Descriptor Name | Typical Calculation Method | Description |
| Electronic | HOMO Energy | DFT (e.g., B3LYP/6-31G) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Dipole Moment | DFT, Semi-empirical (e.g., PM6) | A measure of the net molecular polarity. | |
| Steric/Topological | Molecular Weight | Sum of Atomic Masses | The mass of one mole of the substance. |
| Topological Polar Surface Area (TPSA) | Fragment-based calculation | Sum of surfaces of polar atoms (O, N) in a molecule. | |
| Molar Refractivity | Calculated from atomic contributions | A measure of the total polarizability of a mole of a substance. | |
| Lipophilicity | Calculated LogP (e.g., XLogP3) | Atom-contribution methods | A measure of the molecule's hydrophobicity. |
Spectroscopic Characterization Methodologies for Structural Elucidation Methodology Focus Only
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 4-Fluoro-2'-methyl-1,1'-biphenyl. A combination of one-dimensional and multi-dimensional experiments is necessary for complete assignment of all proton and carbon signals.
While specific experimental spectra for this compound are not widely published, the application of multi-dimensional NMR techniques would follow a standard protocol for complete structural assignment.
¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks within each aromatic ring. For the fluorinated ring, correlations would be expected between H-2/H-3 and H-5/H-6. For the methylated ring, correlations would be observed between H-3'/H-4', H-4'/H-5', and H-5'/H-6'. The methyl protons (H-7') would show no COSY correlations, confirming their attachment to a quaternary carbon.
Heteronuclear Single Quantum Coherence (HSQC): This technique maps protons to their directly attached carbons. It would allow for the unambiguous assignment of each protonated aromatic carbon by correlating the previously assigned proton signals to their corresponding ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for identifying long-range (2-3 bond) H-C correlations, which establishes the connectivity between substituent groups and across the biphenyl (B1667301) linkage. Key expected correlations would include:
From the methyl protons (H-7') to carbons C-1', C-2', and C-6'.
From H-6' to C-1', C-2', and C-4'.
Crucially, correlations between protons on one ring and carbons on the other (e.g., H-2/H-6 to C-1' and H-6' to C-1) would definitively confirm the biphenyl scaffold.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methyl protons (H-7') and the H-6' proton on the same ring. Furthermore, through-space interactions between protons on opposite rings, such as H-2/H-6 and H-6', would provide conformational information regarding the torsional angle between the rings in solution.
Table 1: Predicted Multi-Dimensional NMR Correlations for this compound
| Technique | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3; H-5 ↔ H-6; H-3' ↔ H-4' ↔ H-5' ↔ H-6' | Establishes intra-ring proton connectivity. |
| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; etc. for all C-H bonds | Assigns protonated carbons. |
| HMBC | H-7' ↔ C-1', C-2', C-6'; H-2/6 ↔ C-1'; H-6' ↔ C-1 | Confirms substituent placement and biphenyl linkage. |
| NOESY | H-7' ↔ H-6'; H-2/6 ↔ H-6' | Provides through-space proximities and conformational data. |
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. huji.ac.il Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. huji.ac.il
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Based on data for similar compounds like 4-fluorobiphenyl, the chemical shift is predicted to be in the range of -113 to -116 ppm (relative to CFCl₃). colorado.eduucsb.edu The multiplicity of this signal would provide direct evidence of its position on the aromatic ring. The fluorine at C-4 would be coupled to the ortho protons (H-3 and H-5, a ³JH-F coupling) and the meta protons (H-2 and H-6, a ⁴JH-F coupling). This would likely result in a triplet of triplets pattern, although the smaller meta coupling might not be fully resolved.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Coupling Protons |
|---|---|---|
| Chemical Shift (δ) | -113 to -116 ppm | N/A |
| ³JH-F | ~8-10 Hz | H-3, H-5 |
| ⁴JH-F | ~4-6 Hz | H-2, H-6 |
No solid-state NMR (ssNMR) data for this compound are currently available in the literature. However, this technique would be invaluable if the compound exhibits polymorphism (the ability to exist in multiple crystalline forms). ssNMR could distinguish between different polymorphs, as the distinct packing environments in each crystal lattice would lead to different ¹³C and ¹⁹F chemical shifts. Furthermore, ssNMR can be used to probe intermolecular interactions and provide precise information on the molecular conformation in the solid state, including the critical torsional angle between the phenyl rings.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For C₁₃H₁₁F, the expected exact mass would be determined with high precision (typically <5 ppm error), confirming the molecular formula.
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragmentation patterns provides a fingerprint that supports the proposed structure.
Molecular Ion (M⁺˙): The primary ion observed would be the molecular ion with a predicted m/z of 186.0845, corresponding to the formula [C₁₃H₁₁F]⁺.
Key Fragmentation Pathways:
Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃) to form a [M-15]⁺ ion (m/z 171). This resulting cation is highly stabilized through rearrangement to a planar fluorinated fluorenyl cation.
Loss of H•: Loss of a hydrogen radical can lead to the [M-1]⁺ ion (m/z 185).
Biphenyl Cleavage: While the biphenyl bond is relatively strong, some fragmentation could occur, leading to ions corresponding to the fluorophenyl cation (C₆H₄F⁺, m/z 95) or the tolyl cation (C₇H₇⁺, m/z 91), although these are expected to be minor fragments.
Table 3: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Formula | Identity | Fragmentation Pathway |
|---|---|---|---|
| 186.0845 | [C₁₃H₁₁F]⁺ | Molecular Ion (M⁺˙) | Ionization |
| 171.0627 | [C₁₂H₈F]⁺ | [M-CH₃]⁺ | Loss of •CH₃ radical |
| 185.0767 | [C₁₃H₁₀F]⁺ | [M-H]⁺ | Loss of H• radical |
| 95.0342 | [C₆H₄F]⁺ | Fluorophenyl cation | Cleavage of biphenyl bond |
| 91.0542 | [C₇H₇]⁺ | Tolyl/Tropylium cation | Cleavage of biphenyl bond |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. IR and Raman spectroscopy are complementary techniques governed by different selection rules.
Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment. For this compound, the spectrum would be dominated by:
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methyl C-H stretches would be just below 3000 cm⁻¹.
C=C Aromatic Stretching: A series of sharp bands between 1610 cm⁻¹ and 1450 cm⁻¹ are characteristic of the phenyl rings.
C-F Stretching: A very strong and characteristic absorption band for the aryl-fluoride bond is expected in the 1250-1200 cm⁻¹ region.
C-H Out-of-Plane (OOP) Bending: Bands in the 900-700 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. A strong band around 840-810 cm⁻¹ would be expected for the 1,4-disubstituted (para) fluorinated ring.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly sensitive to symmetric vibrations and bonds involving non-polar character.
Inter-ring C-C Stretch: A key feature in the Raman spectra of biphenyls is the inter-ring C₁-C₁' stretching mode, which typically appears as a strong band around 1285 cm⁻¹. acs.orgacs.org The frequency of this mode is sensitive to the torsional angle and electronic effects.
Ring Breathing Modes: Symmetric "breathing" modes of the phenyl rings, often appearing near 1000 cm⁻¹, would be prominent.
C-H Stretching: Aromatic and aliphatic C-H stretches are also visible but are often stronger in IR spectra.
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 (Medium) | 3100-3000 (Medium) |
| Aliphatic C-H Stretch | 2980-2850 (Medium) | 2980-2850 (Medium) |
| Aromatic C=C Stretch | 1610, 1580, 1500 (Strong) | 1610, 1580 (Strong) |
| Inter-ring C-C Stretch | Weak / Not observed | ~1285 (Strong) |
| C-F Stretch | ~1230 (Very Strong) | Weak / Not observed |
| C-H OOP Bending | 840-750 (Strong) | Weak |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis (if suitable single crystals are obtained)
Should the compound be crystalline and suitable single crystals grown, X-ray crystallography would provide the definitive, unambiguous solid-state structure. nih.gov Currently, no published crystal structure for this compound is available.
This technique would yield precise atomic coordinates, from which all bond lengths, bond angles, and intermolecular interactions (e.g., C-H···F hydrogen bonds, π-π stacking) can be determined. Of particular importance for biphenyl derivatives is the dihedral or torsional angle between the planes of the two aromatic rings. In the solid state, this angle results from a balance between the steric repulsion of the ortho substituents (the 2'-methyl group and the H-2/H-6 protons) and the electronic preference for planarity (conjugation). The steric hindrance from the 2'-methyl group would be expected to force a significantly twisted conformation, with a dihedral angle likely greater than the ~44° observed in unsubstituted biphenyl.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties (Methodological aspects)
UV-Visible and fluorescence spectroscopy are powerful non-destructive techniques employed to investigate the electronic structure of molecules. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The energy difference between these states corresponds to the wavelength of light absorbed, providing a characteristic absorption spectrum. For biphenyl and its derivatives, the primary electronic transitions of interest are π → π* transitions associated with the aromatic rings.
The methodology for UV-Visible spectroscopic analysis involves preparing a dilute solution of the compound in a suitable transparent solvent, typically cyclohexane (B81311) or ethanol, to minimize solute-solvent interactions that could shift the absorption maxima. The solution is then placed in a quartz cuvette, and a beam of UV-Visible light is passed through it. The instrument records the absorbance at each wavelength, generating a spectrum. Key parameters extracted from the spectrum include the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.
Fluorescence spectroscopy provides complementary information about the de-excitation pathways of the excited state. After a molecule absorbs light and reaches an excited state, it can return to the ground state by emitting a photon. This emitted light, or fluorescence, is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum is obtained by exciting the sample at a fixed wavelength (usually the λmax from the absorption spectrum) and scanning the emission wavelengths.
The methodological approach for fluorescence spectroscopy involves using a spectrofluorometer. Similar to UV-Visible spectroscopy, a dilute solution of the compound is prepared. The instrument's settings, such as the excitation and emission slit widths, are optimized to achieve a good signal-to-noise ratio. The resulting fluorescence spectrum reveals the emission maxima (λem). Furthermore, the fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.
For this compound, the presence of the fluoro and methyl substituents is expected to influence the electronic transitions. The fluorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, can perturb the energy levels of the π orbitals of the biphenyl system. Additionally, the ortho-methyl group induces steric hindrance, leading to a twisted conformation between the two phenyl rings. This dihedral angle significantly impacts the extent of π-conjugation, which in turn affects the position and intensity of the absorption and emission bands. A greater twist angle generally leads to a blue shift (shift to shorter wavelengths) in the spectra due to reduced conjugation.
Table 1: Hypothetical Spectroscopic Data for this compound in Cyclohexane
| Parameter | Value | Unit |
| Absorption Maximum (λmax) | ~240 - 260 | nm |
| Molar Absorptivity (ε) | ~10,000 - 15,000 | M-1cm-1 |
| Emission Maximum (λem) | ~300 - 330 | nm |
| Stokes Shift | ~60 - 70 | nm |
| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.2 |
Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of substituted biphenyls. Actual experimental values may differ.
Derivatives and Analogues of 4 Fluoro 2 Methyl 1,1 Biphenyl
Design Principles for Structural Modification and Functionalization
The design of new molecules based on the 4-Fluoro-2'-methyl-1,1'-biphenyl scaffold is guided by established medicinal chemistry principles. These strategies aim to modulate the parent compound's properties by systematically altering its constituent parts.
Isosteric Replacements and Bioisosterism Concepts (Theoretical Design)
Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.comnih.gov This approach is used to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.comnih.govnih.gov For this compound, several bioisosteric replacements can be theoretically considered.
The fluorine atom, for instance, is a common bioisostere for the hydrogen atom. cambridgemedchemconsulting.comu-tokyo.ac.jp Despite their similar sizes (van der Waals radii of 1.35 Å for fluorine and 1.2 Å for hydrogen), fluorine's high electronegativity introduces significant electronic changes, affecting the molecule's interaction with biological targets and its metabolic fate. u-tokyo.ac.jp The strong carbon-fluorine bond is resistant to metabolic cleavage, which can be used to block metabolic oxidation at a specific site. cambridgemedchemconsulting.com Other halogens like chlorine can also be considered, which would alter the lipophilicity and steric bulk of the molecule.
The methyl group can be replaced by other small alkyl groups, or by bioisosteres such as an amino group (NH2), a hydroxyl group (OH), or a trifluoromethyl group (CF3). cambridgemedchemconsulting.com Each replacement imparts distinct properties: an amino or hydroxyl group can introduce hydrogen bonding capabilities, while the highly electronegative trifluoromethyl group can significantly alter electronic properties and metabolic stability. nih.gov
The phenyl rings themselves can be replaced by other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) rings, which can modulate properties like polarity, solubility, and receptor binding interactions. cambridgemedchemconsulting.comnih.gov
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Group | Potential Bioisostere(s) | Potential Effect(s) |
| Fluorine (F) | Hydrogen (H), Chlorine (Cl), Hydroxyl (OH), Methoxy (B1213986) (OMe) | Modulation of electronegativity, polarity, metabolic stability, and hydrogen bonding capability. cambridgemedchemconsulting.comu-tokyo.ac.jp |
| Methyl (CH3) | Ethyl (C2H5), Trifluoromethyl (CF3), Hydroxymethyl (CH2OH), Amino (NH2) | Alteration of steric bulk, lipophilicity, and electronic properties. cambridgemedchemconsulting.comnih.gov |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl, Isoxazolyl | Modification of aromaticity, hydrogen bonding potential, polarity, and solubility. nih.govnih.gov |
Positional Isomers and Stereoisomers
While this compound itself is not chiral, the introduction of other substituents or the creation of significant steric hindrance can lead to atropisomerism. This phenomenon occurs when rotation around the single bond connecting the two phenyl rings is restricted, leading to stable, non-superimposable stereoisomers (enantiomers). This is a known feature in derivatives of some biphenyls, like the non-steroidal anti-inflammatory drug Flurbiprofen, which has a chiral center. mdpi.comresearchgate.net The synthesis of individual stereoisomers is often crucial as they can exhibit different biological activities. mdpi.com
Synthesis of Diversified Biphenyl (B1667301) Analogues
The creation of a diverse library of analogues based on the this compound structure is primarily achieved through robust and versatile chemical reactions, with the Suzuki-Miyaura cross-coupling reaction being a prominent method for forming the core biphenyl structure. acs.orgrsc.org
Modifications at the Fluorine Position (e.g., other halogens, hydrogen)
Analogues with modifications at the fluorine position can be synthesized by choosing appropriately substituted starting materials for the cross-coupling reaction. For instance, to replace the fluorine with a hydrogen atom, a phenylboronic acid without the fluorine substituent would be used. To introduce other halogens like chlorine or bromine, the corresponding halogenated phenylboronic acid or aryl halide would be employed in the Suzuki-Miyaura reaction. rsc.org Another approach involves the nucleophilic substitution of the fluorine atom, although this is generally more challenging on an aromatic ring unless activated by other electron-withdrawing groups. smolecule.com
Variations of the Methyl Group (e.g., Ethyl, Hydroxymethyl, Trifluoromethyl)
To synthesize analogues with variations of the methyl group, the strategy again relies on using modified starting materials. For example, (2-ethylphenyl)boronic acid or (2-(trifluoromethyl)phenyl)boronic acid could be coupled with 1-bromo-4-fluorobenzene (B142099) to yield the corresponding analogues. nih.gov The synthesis of a hydroxymethyl analogue can be achieved by using a starting material like (3-bromo-2-methylphenyl)methanol (B1336436) in a Suzuki coupling, which already contains the desired functional group. rug.nl
Table 2: Examples of Synthesized Analogues with Varied Substituents
| Analogue Name | Modification from Parent Compound | Synthetic Method Highlight | Reference |
| 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)biphenyl | -CH3 replaced by -OCH3 at position 2; -CF3 added at 3' | Suzuki-Miyaura Coupling | nih.gov |
| 2-Methyl-[1,1'-biphenyl]-3-ol | -F at 4' removed; -OH added at 3 | Suzuki Coupling followed by Hydrogenation | rug.nl |
| 3',4'-Difluoro-2,5-dimethoxy-1,1'-biphenyl | -CH3 at 2' removed; F added at 3'; -OCH3 added at 2 & 5 | Suzuki-Miyaura Coupling | acs.org |
| 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester | -CH3 at 2' removed; -OH at 3 and -COOCH3 at 4 added | Suzuki Coupling, Friedel-Crafts Acylation |
Introduction of Additional Substituents on Both Phenyl Rings
The introduction of further substituents onto the biphenyl framework is a common strategy to explore the chemical space around the core scaffold. This can be accomplished either by using more complex, polysubstituted starting materials in a cross-coupling reaction or by performing electrophilic aromatic substitution reactions on the pre-formed biphenyl core. acs.orgrsc.org
For example, Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the electron-rich phenyl rings. rsc.orggoogle.com Nitration followed by reduction can be used to install amino groups, which can then be further functionalized. nih.govsmolecule.com The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide variety of substituted aryl halides and arylboronic acids, enabling the synthesis of biphenyls with diverse substitution patterns, including nitro groups, methoxy groups, and even complex side chains. nih.govrug.nlacs.org
Advanced Derivatization Strategies for this compound
The structural core of this compound serves as a foundational scaffold for the development of novel derivatives. Advanced synthetic methodologies are pivotal in exploring the chemical space around this biphenyl system, enabling the generation of diverse analogues for various research applications. These strategies move beyond traditional cross-coupling reactions to introduce functional groups with high precision and efficiency.
Late-Stage Functionalization Approaches (e.g., C-H functionalization on the biphenyl core)
Late-stage functionalization (LSF) has become a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late point in a synthetic sequence. nih.gov This approach avoids the need for de novo synthesis of each analogue, providing rapid access to a library of derivatives from a common advanced intermediate. nih.gov For the this compound core, C-H functionalization is a particularly relevant LSF strategy, targeting the activation and conversion of otherwise inert carbon-hydrogen bonds into new functional groups.
The relatively low bond dissociation energy of benzylic C-H bonds makes them prime targets for selective functionalization. acs.org In the case of this compound, the methyl group at the 2'-position is a benzylic site ripe for such transformations. Furthermore, the various aromatic C-H bonds on both phenyl rings offer multiple opportunities for derivatization, although controlling regioselectivity can be a significant challenge.
Recent advances have focused on transition-metal-catalyzed reactions, particularly with palladium (Pd), to achieve site-selective C-H activation. escholarship.orgnih.gov These methods often employ a directing group to guide the catalyst to a specific C-H bond. While this compound lacks a strong innate directing group, strategies developed for other biphenyl systems are applicable. For instance, nitrile-directed meta-C-H functionalization of biaryl compounds using a palladium/2-pyridone catalytic system has been reported, showcasing the potential for remote C-H activation. escholarship.orgnih.gov Such a strategy could be adapted by introducing a temporary directing group onto the biphenyl scaffold.
Electrochemical methods are also emerging as a frontier in LSF, offering an alternative to chemical oxidants for C-H functionalization. acs.org Electrochemical C(sp²)-H methylation and benzylic C(sp³)-H functionalization have been demonstrated on various aromatic and benzylic substrates, respectively, highlighting the potential for these techniques to be applied to the this compound core. acs.org
The table below outlines potential late-stage functionalization reactions that could be applied to the this compound core, based on established C-H activation methodologies.
| Reaction Type | Target Site | Potential Reagents & Conditions | Product Functional Group | Reference Methodology |
|---|---|---|---|---|
| Benzylic C(sp³)–H Oxidation | 2'-Methyl group | e.g., Electrochemical oxidation | -CH₂OH, -CHO, -COOH | acs.org |
| Aromatic C(sp²)–H Olefination | Aromatic C-H on either ring | Pd(OAc)₂, 2-pyridone ligand, Olefin | -CH=CHR | escholarship.orgnih.gov |
| Aromatic C(sp²)–H Acetoxylation | Aromatic C-H on either ring | Pd(OAc)₂, PhI(OAc)₂ | -OAc | escholarship.orgnih.gov |
| Aromatic C(sp²)–H Iodination | Aromatic C-H on either ring | Pd(OAc)₂, NIS (N-Iodosuccinimide) | -I | escholarship.orgnih.gov |
| Benzylic C(sp³)–H Cyanation | 2'-Methyl group | Photoelectrochemical catalysis | -CH₂CN | researchgate.net |
Parallel Synthesis and Combinatorial Chemistry for Library Generation (Methodological aspects)
Parallel synthesis and combinatorial chemistry are high-throughput approaches designed to rapidly generate large libraries of structurally related compounds from a common scaffold. wikipedia.orgbioduro.com These techniques are instrumental in drug discovery and materials science for exploring structure-activity relationships (SAR). nih.govnih.gov The biphenyl framework is recognized as a "privileged substructure" and has been a frequent target for combinatorial library synthesis. acs.org
For the this compound scaffold, combinatorial strategies would typically involve preparing a series of functionalized precursors of each phenyl ring and then combining them using robust and high-yielding cross-coupling reactions. The Suzuki and Stille reactions are the most common and versatile methods for constructing biphenyl libraries, adaptable to both solid-phase and solution-phase synthesis. acs.org
Methodological Approach:
Scaffold Preparation: The synthesis begins with preparing two sets of building blocks. For a library based on this compound, one set would consist of derivatives of 4-fluorophenylboronic acid (or a related organometallic reagent) and the other would be derivatives of 2-bromotoluene (B146081) (or another suitably halogenated toluene).
Diversity Introduction: Diversity is introduced by using a variety of substituted boronic acids and aryl halides. For example, additional functional groups (R¹ , R²) could be present on either the fluorophenyl or the methylphenyl ring.
Parallel Synthesis: The reactions are performed in parallel, often using robotic systems and 96-well plates. libretexts.org In each well, a unique combination of a building block from the first set and a building block from the second set is reacted under optimized Suzuki coupling conditions (e.g., a palladium catalyst and a base). acs.org This allows for the simultaneous creation of dozens or hundreds of distinct biphenyl analogues. libretexts.orgyoutube.com
Purification and Analysis: The resulting libraries of compounds are then purified, often using high-throughput techniques like preparative HPLC, and characterized by methods such as LC-MS. bioduro.com
The table below illustrates a conceptual parallel synthesis plan for generating a library of analogues based on the this compound core.
| Building Block A (Boronic Acid Derivatives) | Building Block B (Aryl Halide Derivatives) | Coupling Reaction | Resulting Library Scaffold |
|---|---|---|---|
| 4-Fluoro-phenylboronic acid | 1-Bromo-2-methylbenzene | Suzuki Coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) | A library of biphenyls with diverse R¹ and R² substituents. |
| 4-Fluoro-3-(R¹)-phenylboronic acid | 1-Bromo-2-methyl-X-(R²)-benzene | ||
| (Where R¹ = -OMe, -CN, -CF₃, etc.) | (Where X is a position on the ring and R² = -NH₂, -COOH, -OH, etc.) |
By employing these advanced derivatization strategies, researchers can efficiently generate and test a wide array of novel compounds, systematically modifying the this compound core to optimize its properties for specific applications.
Future Research Directions and Unexplored Avenues
Potential for Novel Catalyst Development in Biphenyl (B1667301) Synthesis
The synthesis of biphenyl derivatives, including 4-Fluoro-2'-methyl-1,1'-biphenyl, heavily relies on catalytic processes. The development of novel and more efficient catalysts is a perpetual theme in asymmetric synthesis. bohrium.com Future research is geared towards creating diverse and adjustable axially chiral biphenyl ligands and catalysts. bohrium.com The strategic variation of substituent groups on the biphenyl framework can lead to highly efficient catalysts for asymmetric reactions. bohrium.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for synthesizing biphenyls. researchgate.netacs.org Research is focused on developing novel, efficient, and reusable catalysts, such as those based on palladium nanoparticles immobilized on porous silica (B1680970) materials or magnetic nanoparticles. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages like excellent yields, mild reaction conditions, and easy separation from the reaction mixture. researchgate.net The ongoing goal is to design catalysts that are not only highly active but also environmentally benign.
Integration with Supramolecular Chemistry and Materials Science
The rigid and tunable structure of the biphenyl core makes it an excellent scaffold for supramolecular chemistry and the design of advanced materials. Functionalized biphenyls can self-assemble into well-defined nanostructures, such as helical nanofibers, through non-covalent interactions like hydrogen bonding and π–π stacking. elsevierpure.comchinesechemsoc.org
The introduction of specific functional groups onto the this compound backbone can direct the formation of complex supramolecular architectures. csic.es These structures hold potential for applications in organic electronics and the development of materials with unique properties, such as liquid crystals. elsevierpure.comchem960.com The fluorinated nature of the biphenyl can enhance thermal stability and influence the electronic properties of the resulting materials. The study of how molecular structure dictates the formation and properties of these supramolecular assemblies is a key area of future investigation. chinesechemsoc.orgcsic.es
Advanced Spectroscopic Techniques for Dynamic Conformational Studies
The conformation of biphenyl derivatives, specifically the torsion angle between the two phenyl rings, is crucial to their properties and reactivity. scivisionpub.comic.ac.uk Advanced spectroscopic techniques are essential for studying the dynamic conformational changes of these molecules in different environments.
Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, for instance, can probe the electronic structure and ring-ring delocalization, providing insights into the average torsion angle. psu.edu Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and band shapes, is a powerful tool for determining the preferred conformations and the energy barriers to rotation. rsc.org Combining experimental techniques with computational methods allows for a more comprehensive understanding of the conformational landscape of substituted biphenyls. rsc.orgmdpi.com Future studies will likely involve the application of more sophisticated time-resolved spectroscopic methods to observe these dynamic processes in real-time. acs.org
Theoretical Predictions for Novel Reactivity Patterns and Synthetic Pathways
Theoretical chemistry, particularly density functional theory (DFT), plays a pivotal role in predicting the reactivity and properties of biphenyl compounds. chinesechemsoc.orgresearchgate.net Computational studies can be used to calculate the barriers for torsional isomerization and to understand the influence of substituents on the electronic structure and stability of different conformers. researchgate.net
By modeling the reaction mechanisms, theoretical calculations can guide the development of new synthetic strategies. researchgate.net For example, understanding the isomerization of substituted biphenyls under superacid conditions through a combination of experimental and theoretical approaches can lead to the selective synthesis of desired isomers. researchgate.net Furthermore, computational methods can predict the spectroscopic properties of novel fluorinated biphenyls, aiding in their characterization. acs.org The synergy between theoretical predictions and experimental validation will continue to be a powerful engine for discovery in this field. researchgate.net
Chemoenzymatic or Biocatalytic Approaches to Biphenyl Synthesis and Derivatization
The integration of enzymatic catalysis into synthetic organic chemistry offers a green and highly selective alternative for the synthesis and derivatization of biphenyls. biorxiv.org Chemoenzymatic synthesis combines the best of both worlds: the efficiency of chemical reactions and the high selectivity of biocatalysts. researchgate.net
For instance, a one-pot chemoenzymatic reaction combining lipase-catalyzed stereoselective hydrolysis with a palladium-catalyzed Suzuki cross-coupling has been successfully used to produce chiral biphenyl derivatives. researchgate.net Enzymes like horseradish peroxidase can also be employed for the oxidative coupling of phenolic precursors to form biphenyl structures. nih.gov Future research will focus on discovering and engineering new enzymes with tailored activities for the synthesis of complex biphenyls, and on developing efficient multi-step chemoenzymatic cascades. biorxiv.orgnih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 292151-94-1 | C13H11F | 186.23 | The subject of this article. fluorochem.co.uk |
| 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7 | C13H11F | 186.22 | Isomer with methyl group at the 4'-position. chem960.com |
| 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde | 292151-94-1 | C14H11FO | 214.24 | Aldehyde derivative. fluorochem.co.uk |
| 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde | 1179606-53-1 | C14H11FO | 214.24 | Isomeric aldehyde derivative. bldpharm.com |
| 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-ol | Not Available | C13H11FO | 202.23 | Hydroxylated derivative. epa.gov |
| 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid | 1179510-24-7 | C14H11FO2 | 230.23 | Carboxylic acid derivative. chemicalbook.com |
| 4-Fluoro-2'-methoxy-N-methyl[1,1'-biphenyl]-2-methanamine | 1982975-74-5 | C16H18FNO | 259.32 | Methoxy (B1213986) and methanamine substituted derivative. chemicalbook.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
